Cyanoformamide

描述

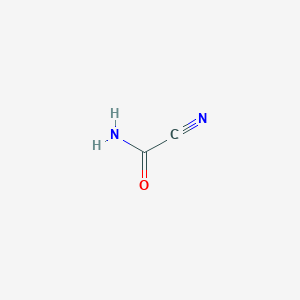

Structure

2D Structure

3D Structure

属性

IUPAC Name |

carbamoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVJBLJCSLVMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195910 | |

| Record name | Cyanoformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-12-1 | |

| Record name | Carbonocyanidic amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonocyanidic amide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanoformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65VZ4FBV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Cyanoformamide Derivatives

Classical and Established Synthetic Routes

Hydrolysis of Cyanogen (B1215507)

The hydrolysis of cyanogen (C₂N₂) represents a foundational method for the synthesis of cyanoformamide. researchgate.net This reaction involves the addition of water to cyanogen, leading to the formation of this compound as an intermediate product. pnas.orgnih.gov Research has shown that this hydrolysis can proceed through both direct and indirect pathways. The indirect route, which involves the formation of this compound, is considered predominant. nih.gov

Conditions have been developed to achieve the rapid hydration of cyanogen to this compound in high yield by using an excess of water. researchgate.net The effectiveness of this synthesis can be influenced by catalysts. For instance, certain carboxylic and phosphorus acids can catalyze the reaction while also stabilizing the resulting this compound product. researchgate.net In some systems, copper(II) salts have been employed to catalyze the hydration of cyanogen.

This compound is recognized as an intermediate in the hydrolysis of cyanogen, which can ultimately yield other products like isocyanic acid and hydrogen cyanide. nih.gov The stability of cyanogen in aqueous solutions is a critical factor, as it can be decomposed by both acidic and basic conditions. pnas.org

Dehydration of Oxamide (B166460)

The dehydration of oxamide ((CONH₂)₂) is another established route for synthesizing this compound. researchgate.net This process typically involves heating oxamide in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅, which exists as P₄O₁₀). researchgate.netresearchgate.net The reaction essentially removes a molecule of water from oxamide to form the cyano group of this compound.

This method was utilized for the synthesis of this compound for spectroscopic studies, where a mixture of oxamide and anhydrous phosphorus pentoxide was heated to 225°C. researchgate.net Historically, the dehydration of oxamide served as a classic proof of the structure of cyanogen. datapdf.com While the dehydration of simple aliphatic monoamides with phosphorus pentoxide generally proceeds in nearly quantitative yields, the reaction with diamides like oxamide can be more complex. datapdf.com For instance, the dehydration of N,N-dipropyloxamide has been shown to produce the corresponding this compound in a 65% yield. datapdf.com

Reactions of Cyanogen Chloride with Ammonia (B1221849)

This compound can be synthesized through the reaction of cyanogen chloride (CNCl) with ammonia (NH₃). ontosight.ai This method is a known pathway for producing the compound, although detailed specifics of the reaction conditions and yields in the context of this compound are not extensively elaborated in the provided results. ontosight.ai A related synthesis for cyanamide (B42294) (CH₂N₂) involves reacting gaseous cyanogen chloride and gaseous ammonia in a solvent like tert-butyl methyl ether at a controlled temperature (below 40°C). chemicalbook.com In this related synthesis, ammonium (B1175870) chloride precipitates and is removed by filtration, yielding a solution of the product. chemicalbook.com

Dehydration of Cyanourea (B7820955)

The dehydration of cyanourea is another method reported for the synthesis of this compound. ontosight.ai Similar to the dehydration of oxamide, this process would involve the removal of a water molecule from cyanourea to form the this compound structure. However, specific details regarding the required dehydrating agents and reaction conditions for this particular transformation were not available in the search results.

Advanced and Modern Synthetic Approaches

Oxidative Decyanation Strategies

Modern synthetic chemistry has introduced more advanced methods for preparing this compound derivatives, including oxidative decyanation strategies. One such method involves the conversion of 2-oxoaldehydes into cyanoformamides using iodosobenzene (B1197198) diacetate as an oxidant under metal-free conditions. scispace.com This reaction proceeds efficiently at room temperature and produces the desired products in good to excellent yields. scispace.com

Another innovative approach is the CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. acs.org This mild and efficient method uses cesium fluoride (B91410) (CsF) as a promoter and features a wide substrate scope with high reaction efficiency. researchgate.net

Furthermore, an electrochemical synthesis of cyanoformamides has been developed. researchgate.netresearchgate.net This method utilizes a B12 derivative, heptamethyl cobyrinate, to mediate the reaction between trichloroacetonitrile (B146778) and secondary amines. researchgate.netresearchgate.net The process involves the aerobic oxygenation of a carbon-centered radical, which generates a reactive acyl chloride intermediate in situ, leading to the formation of cyanoformamides in up to 94% yields. researchgate.net

Other modern strategies include:

The direct addition of a nitrile anion, generated from a silicon-ate complex precursor, to isocyanates, providing a chemoselective route to cyanoformamides. researchgate.net

The treatment of primary amines with tetramethylphenylguanidine and a cyanophosphonate under a carbon dioxide atmosphere, which yields cyanoformamides in very high to excellent yields without epimerization for optically pure α-aminoesters. rsc.org

A POCl₃-mediated reaction of 1-acyl-1-carbamoyl oximes. scispace.comacs.org

These advanced methods offer milder conditions, higher efficiency, and greater functional group tolerance compared to some classical routes. scispace.comresearchgate.netrsc.org

CsF-Promoted Decyanation/Oxidation Cascade

A mild and efficient method for synthesizing cyanoformamides involves a decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles, promoted by cesium fluoride (CsF). scispace.comresearchgate.net This approach offers a broad substrate scope and high reaction efficiency under gentle conditions, avoiding the need for harsh reagents. scispace.com The reaction proceeds from readily available N,N-disubstituted aminomalononitriles, making it a practical route for the preparation of various this compound derivatives. This method has been highlighted as a significant advancement in facilitating biological studies and developing new synthetic methodologies based on cyanoformamides. scispace.com

Transformation of N,N-Disubstituted Aminomalononitriles

The transformation of N,N-disubstituted aminomalononitriles serves as a key strategy for producing cyanoformamides. researchgate.net This method, often facilitated by a promoter like CsF, provides a direct pathway to the desired products. researchgate.netrsc.org The starting materials, N,N-disubstituted aminomalononitriles, are accessible precursors for this synthetic route. The development of this transformation has been noted as a recent advancement in the synthesis of cyanoformamides. researchgate.netrsc.org

Electrochemical Synthesis

Electrochemical methods represent a modern and sustainable approach to synthesizing cyanoformamides. These techniques can circumvent the use of chemical reductants and oxidants, offering a greener alternative to traditional synthetic routes. acs.org

B12 Derivative Mediated Reactions

An innovative electrochemical synthesis of cyanoformamides utilizes a vitamin B12 derivative, specifically heptamethyl cobyrinate, as a mediator. researchgate.netnih.gov This one-pot, scalable method proceeds from trichloroacetonitrile and secondary amines. researchgate.netnih.govacs.org The reaction involves the aerobic oxygenation of a carbon-centered radical, which leads to the in-situ generation of a reactive acyl chloride intermediate. acs.orgresearchgate.netnih.gov This intermediate then reacts with an amine to form the this compound. researchgate.netnih.gov This process has been successfully demonstrated with a wide range of substrates, achieving yields of up to 94%. researchgate.netnih.gov The mechanism, supported by DFT calculations, highlights the efficiency of the B12 derivative in mediating the electrolysis. researchgate.netnih.gov

Table 1: Selected Examples of B12 Derivative Mediated Electrochemical Synthesis of Cyanoformamides acs.orgresearchgate.net

| Amine Substrate | Product | Yield (%) |

| Diethylamine | N,N-Diethylthis compound | High |

| Pyrrolidine | N-(Cyanocarbonyl)pyrrolidine | High |

| Indoline (B122111) | N-(Cyanocarbonyl)indoline | Moderate |

| Isoindoline | N-(Cyanocarbonyl)isoindoline | Moderate |

| Decahydroquinoline | N-(Cyanocarbonyl)decahydroquinoline | Moderate |

| Tetrahydrothiophene | N-(Cyanocarbonyl)tetrahydrothiophene | Moderate |

| Tetrahydroisoquinoline | N-(Cyanocarbonyl)tetrahydroisoquinoline | Moderate |

| Tetrahydroquinoline | N-(Cyanocarbonyl)tetrahydroquinoline | Moderate |

Condensation of Trichloroacetonitrile and Secondary Amines

The condensation of trichloroacetonitrile with secondary amines is a key reaction in the electrochemical synthesis of cyanoformamides. researchgate.netnih.gov This method has been shown to be effective for a diverse range of cyclic and acyclic secondary amines. researchgate.netnih.gov Trichloroacetonitrile serves as an inexpensive and effective cyano source. researchgate.netnih.gov The reaction proceeds through the formation of an N-substituted trichloroacetamidine intermediate. wikipedia.org This approach offers good isolated yields and shows distinct selectivity, making it a valuable tool in organic synthesis. researchgate.netnih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the construction of complex organic molecules, including this compound derivatives. Palladium and copper catalysts, in particular, have been employed in cyclization reactions to form heterocyclic structures.

Palladium and Copper-Assisted Cyclization

Palladium and copper catalysts are effective in mediating intramolecular C-S and C-O bond formation through cross-coupling and oxidative cyclization reactions. For instance, these metals have been used in the synthesis of 2-aminobenzothiazoles and oxazole (B20620) derivatives. rsc.orgrsc.org While not directly forming the this compound moiety itself in all cited examples, the principles of palladium and copper-assisted cyclization are relevant to the broader field of synthesizing complex nitrogen- and oxygen-containing heterocycles, which can be related to this compound chemistry. These catalysts facilitate the formation of key bonds under relatively mild conditions. bue.edu.egnih.gov For example, a novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C-N and C-O bonds. rsc.org Similarly, both palladium and copper have been shown to catalyze the intramolecular C-S bond formation in the synthesis of 2-aminobenzothiazoles. rsc.org

Halogen-Mediated Oxidative Systems

Iodine-DMSO Catalytic Systems

The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) serves as an effective oxidative system for the synthesis of N-arylcyanoformamides from N-arylcyanothioformamides. rsc.orgresearchgate.net This method provides a pathway to convert the thione functional group into a carbonyl group under mild conditions. rsc.org The process involves the oxidation of the cyanothioformamide precursor to the corresponding this compound.

Initial research demonstrated that using a catalytic amount (16 mol%) of the I₂/DMSO system at 80°C resulted in only partial conversion of the starting material. rsc.org Optimization of the reaction conditions revealed that using a stoichiometric amount of iodine (1.1 equivalents) at 80°C for 6 hours was more effective. rsc.org However, this approach led to low yields for several substrates and complex mixtures for others, such as those with 3-fluorophenyl and 4-nitrophenyl groups. rsc.org The temperature sensitivity of both the starting materials and the products is a critical factor, as they can undergo reversible reactions to form isothiocyanates and isocyanates, respectively, at elevated temperatures. rsc.org

A significant finding from these studies was the unexpected formation of 2-cyanobenzothiazoles as a competing side product, particularly with certain substituted N-arylcyanothioformamides. rsc.orgresearchgate.net

Table 1: Synthesis of N-Arylcyanoformamides using Iodine-DMSO System

| Starting Material (N-Arylcyanothioformamide) | Product (N-Arylthis compound) | Yield (%) | Conditions | Ref |

|---|---|---|---|---|

| N-(phenyl)cyanothioformamide | N-(phenyl)this compound | 30% (partial conversion) | 16 mol% I₂, DMSO, 80°C | rsc.org |

| N-(4-bromophenyl)cyanothioformamide | N-(4-bromophenyl)this compound | Low | 1.1 equiv. I₂, DMSO, 80°C, 6h | rsc.org |

| N-(4-chlorophenyl)cyanothioformamide | N-(4-chlorophenyl)this compound | Low | 1.1 equiv. I₂, DMSO, 80°C, 6h | rsc.org |

| N-(3-fluorophenyl)cyanothioformamide | Complex Mixture | N/A | 1.1 equiv. I₂, DMSO, 80°C, 6h | rsc.org |

| N-(4-nitrophenyl)cyanothioformamide | Complex Mixture | N/A | 1.1 equiv. I₂, DMSO, 80°C, 6h | rsc.org |

Cyanide Transfer and Addition Reactions

Direct Addition of Nitrile Anions to Isocyanates

A primary strategy for constructing the this compound core involves the direct addition of a nitrile anion (CN⁻) to an isocyanate electrophile. unimi.itresearchgate.net This method forges the N-C(O) bond in a straightforward manner. unimi.it The key challenge in this approach is the generation and delivery of the cyanide nucleophile under conditions that are compatible with the isocyanate substrate and prevent side reactions. unimi.itresearchgate.net Recent advancements have focused on developing cyanide "reservoirs" that can release the nitrile anion in a controlled and rapid fashion upon activation. chemistryviews.orgunivie.ac.at

Utilization of Silicon-ate Complex Precursors (e.g., PhMe₂SiCN)

A highly effective protocol for the direct synthesis of cyanoformamides employs dimethylphenylsilylcyanide (PhMe₂SiCN) as a cyanide source. unimi.itresearchgate.net This method relies on the activation of the silylcyanide with a catalytic amount of a strong Lewis base, such as potassium tert-amylate, to form a transient silicon-ate complex. unimi.itchemistryviews.orgunivie.ac.at This ate complex is highly reactive and instantaneously collapses to release the cyanide anion. unimi.itbg.ac.rs

The reaction is typically performed under Barbier-type conditions, where the isocyanate, silylcyanide, and Lewis base are mixed at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (B95107) (THF). unimi.itresearchgate.net The rapid generation and subsequent nucleophilic attack of the cyanide anion on the highly electrophilic isocyanate ensures the formation of the desired this compound, often within one minute and in high yields. unimi.itchemistryviews.org

A crucial aspect of this method is the choice of the silyl (B83357) group. The phenyl group in PhMe₂SiCN increases the electrophilicity of the silicon atom compared to a methyl group (as in trimethylsilyl (B98337) cyanide, TMSCN). unimi.it This enhanced electrophilicity facilitates a much faster formation and collapse of the ate complex, which is critical for outcompeting potential side reactions, such as the attack of the newly formed metalated this compound on unreacted isocyanate. unimi.it The protocol demonstrates broad applicability to a wide range of aromatic and aliphatic isocyanates. unimi.itresearchgate.net

Table 2: Synthesis of Cyanoformamides from Isocyanates and PhMe₂SiCN

| Isocyanate Substrate | Product | Yield (%) | Time | Ref |

|---|---|---|---|---|

| 4-Methoxyphenyl isocyanate | N-(4-methoxyphenyl)this compound | 95% | 1 min | unimi.it |

| 4-(Trifluoromethoxy)phenyl isocyanate | N-(4-(trifluoromethoxy)phenyl)this compound | 91% | 1 min | unimi.it |

| [1,1'-Biphenyl]-4-yl isocyanate | N-(biphenyl-4-yl)this compound | 90% | 1 min | unimi.it |

| Benzyl isocyanate | N-(benzyl)this compound | 92% | 1 min | unimi.it |

| Cyclohexyl isocyanate | N-(cyclohexyl)this compound | 88% | 1 min | unimi.it |

| Di-isopropyl isocyanate | N,N-(diisopropyl)this compound | 85% | 1 min | researchgate.net |

Carbonyldiimidazole/Trimethylsilyl Cyanide Protocols

An alternative route to cyanoformamides involves the use of carbamoyl (B1232498) imidazoles as activated carbamoyl precursors. researchgate.net These intermediates are readily prepared from the corresponding primary or secondary amines by reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI). orgsyn.org

In a subsequent step, the carbamoyl imidazole (B134444) is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN), to yield the this compound. researchgate.net This transformation has been shown to proceed smoothly and efficiently, often in the absence of a solvent and providing excellent yields within minutes. researchgate.net Mechanistically, it is proposed that the carbamoyl imidazole exists in equilibrium with the corresponding isocyanate, which acts as the effective electrophile that is intercepted by the cyanide anion. unimi.itresearchgate.net This protocol is effective for producing both secondary and tertiary cyanoformamides from cyclic and acyclic carbamoyl imidazoles. researchgate.net For example, N-methoxy-N-methyl-1H-imidazole-1-carboxamide reacts with TMSCN at room temperature to produce N-methoxy-N-methylthis compound. orgsyn.org

Conversion from Oxime Derivatives

Cyanoformamides can be synthesized through the chemical transformation of oxime-containing precursors. A common strategy involves the use of 1-acyl-1-carbamoyl oximes, which can be converted into cyanoformamides via C-C bond cleavage reactions mediated by specific reagents. researchgate.netacs.org

One established method employs phosphoryltrichloride (POCl₃) to mediate the conversion. researchgate.netorganic-chemistry.org This one-pot reaction proceeds under mild conditions, starting from readily available 1-acyl-1-carbamoyl oximes, and produces cyanoformamides in good to high yields. organic-chemistry.org The optimized conditions typically involve using 1.5 equivalents of POCl₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 80°C. organic-chemistry.org The proposed mechanism involves the phosphorylation of the oxime by POCl₃, which facilitates a subsequent elimination to form the this compound product. organic-chemistry.org This method is versatile, with a broad substrate scope for various amide groups, achieving yields from 67% to 95%. organic-chemistry.org

A more recent and highly efficient approach utilizes 4,5-dioxo-imidazolinium cation activation. acs.orgorganic-chemistry.org In this protocol, 1-acyl-1-carbamoyl oximes are treated with dichloroimidazolidinediones (DCIDs). acs.org This activation method offers significantly greater reactivity compared to other protocols, allowing the reactions to proceed under mild conditions with high functional group compatibility. acs.org The transformation is often complete in short reaction times, providing good to excellent yields for over 30 examples, and the method is readily scalable. acs.org

Table 3: Synthesis of Cyanoformamides from 1-Acyl-1-carbamoyl Oxime Derivatives

| Activating Reagent | Substrate Type | Yield Range (%) | Key Features | Ref |

|---|---|---|---|---|

| Phosphoryltrichloride (POCl₃) | Varied amide groups | 67-95% | One-pot, mild conditions | organic-chemistry.org |

| Dichloroimidazolidinediones (DCIDs) | Broad scope | Good to Excellent | High reactivity, mild conditions, scalable | acs.org |

POCl₃-Mediated Reactions of 1-Acyl-1-Carbamoyl Oximes

A significant advancement in the synthesis of cyanoformamides is the use of phosphoryl trichloride (B1173362) (POCl₃) to mediate the transformation of 1-acyl-1-carbamoyl oximes. nih.govorganic-chemistry.org This method provides a facile and efficient one-pot synthesis from accessible starting materials, resulting in good to high yields under mild conditions. nih.govresearchgate.net

The reaction mechanism is believed to involve the initial phosphorylation of the oxime by POCl₃. This is followed by a C-C bond cleavage, facilitated by a chloride ion attack and subsequent elimination, to yield the final this compound product. organic-chemistry.org Optimization of the reaction conditions found that using 1.5 equivalents of POCl₃ in 1,2-dichloroethane (DCE) at a temperature of 80°C provided the best results. organic-chemistry.org This protocol has demonstrated a broad substrate scope, accommodating a variety of amide groups and achieving yields ranging from 67% to 95%. organic-chemistry.org

Table 1: Examples of POCl₃-Mediated Synthesis of Cyanoformamides

| Entry | R¹ (in Acyl Group) | R² (in Carbamoyl Group) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Morpholin-4-yl | 95 |

| 2 | 4-Methylphenyl | Morpholin-4-yl | 92 |

| 3 | 4-Methoxyphenyl | Morpholin-4-yl | 89 |

| 4 | Phenyl | Piperidin-1-yl | 91 |

| 5 | Phenyl | 4-Methylpiperazin-1-yl | 85 |

| 6 | Phenyl | Dibenzyl | 75 |

Data sourced from a study by Yang et al. organic-chemistry.org

4,5-Dioxo-Imidazolinium Cation Activation

Another innovative strategy for synthesizing cyanoformamides from 1-acyl-1-carbamoyl oximes involves activation by a 4,5-dioxo-imidazolinium cation. acs.orgnih.gov This method utilizes readily available and modifiable dichloroimidazolidinediones (DCIDs) as the activating agent. acs.org

This approach is noted for its significantly greater reactivity compared to other protocols, allowing for the reaction to proceed under mild conditions with high functional group compatibility. acs.orgnih.gov The reactions are often completed in short times and can be easily scaled up. acs.org Research has demonstrated the successful synthesis of over 30 different this compound derivatives with good to excellent yields using this method. nih.gov This protocol not only offers an efficient alternative for assembling a diverse portfolio of cyanoformamides but also expands the application of dichloroimidazolidinedione-mediated chemistry to include C-C bond cleavage reactions. acs.orgnih.gov

Table 2: Selected Examples of this compound Synthesis via 4,5-Dioxo-Imidazolinium Cation Activation

| Entry | R¹ (in Acyl Group) | R² (in Carbamoyl Group) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Morpholin-4-yl | 96 |

| 2 | 4-Fluorophenyl | Morpholin-4-yl | 95 |

| 3 | Thiophen-2-yl | Morpholin-4-yl | 89 |

| 4 | Phenyl | Piperidin-1-yl | 94 |

| 5 | Phenyl | Pyrrolidin-1-yl | 95 |

| 6 | Phenyl | Diethyl | 88 |

Data represents a selection from a study by Gao et al. nih.gov

Stereoselective and Chiral Synthesis Considerations

The synthesis of chiral molecules is of paramount importance in chemistry, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. pharmasalmanac.com Consequently, the development of methods for the stereoselective synthesis of chiral this compound derivatives is a key research focus.

Asymmetric Construction of Chiral Amide Structures

The asymmetric synthesis of chiral amides is a well-established field, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.com While the direct asymmetric synthesis of the this compound unit itself is less commonly reported, cyanoformamides serve as crucial reagents in the construction of complex chiral amide structures.

A notable example is their use in diastereoselective intramolecular alkene cyanoamidation. researchgate.net In these reactions, chiral directing groups can impart high diastereoselectivity, leading to the formation of lactams that possess an α-all-carbon quaternary stereocenter. researchgate.netunimi.it This is a synthetically valuable transformation as such structures are frequently found in biologically active molecules and natural products. researchgate.net The development of racemization-free coupling reagents is also critical in this area to ensure the stereochemical integrity of the chiral products during amide bond formation. rsc.org

Enzymatic Synthesis Prospects

Biocatalysis, using enzymes to perform chemical transformations, offers a promising avenue for the synthesis of chiral compounds due to the inherent high stereoselectivity of enzymes. pharmasalmanac.comdovepress.com While specific enzymatic routes to this compound are not extensively documented, the prospects for their development are significant.

Enzymes such as amine dehydrogenases and transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones, often achieving excellent yields and enantiomeric excess. dovepress.comnih.gov It is plausible that a chemo-enzymatic strategy could be employed, wherein a chiral amine is first produced via biocatalysis and then subsequently converted into a chiral this compound derivative through established chemical methods. The advantages of enzymatic synthesis include mild reaction conditions (often in water), reduced energy consumption, and high efficiency, making it an attractive and sustainable alternative to traditional chemical catalysis. pharmasalmanac.com Engineered enzymes are continually being developed with improved activity, stability, and substrate scope, further expanding the potential for their application in synthesizing complex chiral molecules like this compound derivatives. dovepress.com

Chemical Reactivity and Reaction Mechanisms of Cyanoformamide

Fundamental Reaction Pathways

The reactivity of cyanoformamide is dictated by the presence of both a reactive nitrile group and an amide moiety attached to a carbonyl carbon. This arrangement allows for a diverse range of chemical transformations.

Nucleophilic Addition Reactions

The this compound molecule possesses both electrophilic and nucleophilic sites, which makes it a versatile synthon in chemical synthesis. unimi.it The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Concurrently, the nitrogen atom of the amide can act as a nucleophile.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the partially positive carbonyl carbon. savemyexams.comyoutube.com This breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate, which is then typically protonated. unacademy.comlibretexts.org In the context of this compound, nucleophiles can add to the carbonyl group.

Furthermore, the cyano group can be involved in nucleophilic reactions. For instance, the synthesis of cyanoformamides can be achieved via the nucleophilic addition of a cyanide anion to isocyanates. unimi.itchemistryviews.org This reaction underscores the modular reactivity associated with the this compound core. unimi.it In one effective protocol, a cyanide reservoir, PhMe2SiCN, releases the cyanide anion at a rapid rate upon activation with a Lewis base, which then attacks the electrophilic isocyanate. chemistryviews.org

Table 1: Examples of Nucleophilic Addition for this compound Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Isocyanates, PhMe2SiCN | Potassium tert-amylate (catalytic), THF | Substituted Cyanoformamides | High to excellent | chemistryviews.org |

Hydrolysis Processes

Hydrolysis of this compound can proceed at either the nitrile or the amide functional group. Generally, nitrile hydrolysis occurs via nucleophilic addition of water to the carbon-nitrogen triple bond. umich.edu This process can be catalyzed by either acid or base. organicchemistrytutor.com

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water. organicchemistrytutor.com This ultimately forms an amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (B1221849). organicchemistrytutor.com In basic hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation steps lead to the amide. umich.eduorganicchemistrytutor.com With vigorous conditions like high temperatures, the amide can be further hydrolyzed to a carboxylate salt. organicchemistrytutor.com

Studies on related molecules, such as 5-cyanovaleramide, have shown that the cyano group is more reactive towards hydrolysis than the amide group under the same conditions. umich.edu this compound itself is known to be a product of the controlled hydrolysis of cyanogen (B1215507) (NCCN) in the presence of certain acids. researchgate.netresearchgate.net

Polymerization Reactions

This compound is implicated as a precursor in certain polymerization pathways. The pyrolysis of this compound salts is a known method for generating iminoacetonitrile. nih.govresearchgate.net Iminoacetonitrile is a critical, albeit often unobserved, intermediate in the base-catalyzed polymerization of hydrogen cyanide (HCN). nih.govresearchgate.net This polymerization process is significant in prebiotic chemistry and can lead to the formation of complex molecules, including diaminomaleonitrile (B72808) (an HCN tetramer) and various polymers. nih.gov

While direct polymerization of this compound is not extensively documented, its role as a source for key polymerizing intermediates highlights its connection to the formation of complex organic materials. The polymerization of HCN itself results in complex mixtures of high-molecular-weight products whose composition is highly dependent on reaction conditions. nih.gov

Dehydration Reactions

The dehydration of related dicarbonyl compounds is a known route to form this compound. For example, the synthesis of this compound can be achieved by the dehydration of oxamide (B166460) using a dehydrating agent like phosphorus pentoxide (P₂O₅) at elevated temperatures. researchgate.net Information regarding the dehydration of this compound itself is less common in the literature. However, given its structure, a hypothetical dehydration could potentially lead to highly reactive species like dicyanoketene, though this pathway is not well-established.

Specific Reaction Types Involving the this compound Motif

The unique structure of this compound allows for its participation in specialized reactions, particularly those that leverage the reactivity of the acyl-cyanide fragment.

Carbonyl Acylation Reactions

The this compound moiety is a valuable component in acylation reactions. The general mechanism for nucleophilic acyl substitution, which is central to acylation, involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orgsavemyexams.com In this compound, the cyanide group can act as a leaving group in such reactions.

This reactivity has been exploited in synthetic chemistry. For example, under palladium catalysis, unsaturated cyanoformamides undergo intramolecular olefin cyanoamidation to produce multifunctionalized lactams. unimi.it This transformation relies on the activation of the C(O)-CN bond. unimi.it Similarly, nickel-catalyzed addition of cyanoformamides across alkynes yields β-cyano substituted acrylamides. unimi.it These reactions demonstrate the capacity of the this compound motif to act as an acylating agent where the cyano group is transferred.

Table 2: Synthetic Applications of the this compound Motif

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Olefin Cyanoamidation | Palladium | Unsaturated Cyanoformamides | Stereochemically defined lactams | unimi.it |

C-Carbamoylation of Ketone Enolates

Cyclization Reactions for Heterocycle Formation

Cyclization reactions are fundamental in organic chemistry for the synthesis of cyclic compounds, including valuable heterocycles. numberanalytics.com this compound and its derivatives are effective precursors in various cyclization strategies. mdpi.com

This compound can be a precursor for the synthesis of nitrogen-containing heterocycles like tetrazoles. rsc.org The cyano group can undergo [3+2] cycloaddition with azides to form the tetrazole ring. mdpi.com This reaction is often catalyzed by metal salts, such as those of zinc. ajol.info The resulting tetrazole carboxamides are valuable intermediates in medicinal chemistry. rsc.org For instance, the transformation of the this compound function into a tetrazol-5-carboxamide has been achieved using trimethylsilyl (B98337) azide (B81097) (Me3SiN3) and dibutyltin (B87310) oxide (Bu2SnO). rsc.org

Furthermore, intramolecular reactions of appropriately substituted cyanoformamides can lead to the formation of other nitrogen heterocycles. For example, palladium-catalyzed intramolecular cyanoamidation of cyanoformamides bearing an alkenyl group can produce indolines. rsc.org

N-Arylcyanothioformamides, which can be synthesized from the corresponding anilines, undergo cyclization to form 2-cyanobenzothiazoles. mdpi.com This transformation can be achieved through a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. mdpi.com An alternative method involves the unexpected conversion of N-arylcyanothioformamides to 2-cyanobenzothiazoles using an iodine-DMSO oxidative system. semanticscholar.orgrsc.org This reaction proceeds under mild conditions and provides good yields for a range of substrates. semanticscholar.orgrsc.org The proposed mechanism involves the oxidation of the thioamide to a reactive intermediate that facilitates the intramolecular cyclization onto the aromatic ring. researchgate.net

Table 3: Selected Examples for the Synthesis of 2-Cyanobenzothiazoles mdpi.com

| Starting N-Arylcyanothioformamide | Product (2-Cyanobenzothiazole) | Yield (%) |

| N-(4-methoxyphenyl)cyanothioformamide | 6-methoxybenzo[d]thiazole-2-carbonitrile | 71 |

| N-(4-chlorophenyl)cyanothioformamide | 6-chlorobenzo[d]thiazole-2-carbonitrile | 65 |

| N-(p-tolyl)cyanothioformamide | 6-methylbenzo[d]thiazole-2-carbonitrile | 62 |

| N-(4-(trifluoromethyl)phenyl)cyanothioformamide | 6-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile | 55 |

Data sourced from MDPI. mdpi.com

Palladium-catalyzed intramolecular cyanoamidation of unsaturated cyanoformamides is a powerful method for synthesizing various multi-functionalized lactams. This reaction involves the activation of a C-CN bond by a palladium catalyst, followed by intramolecular migratory insertion of an alkene and reductive elimination to form the lactam ring. nih.govacs.org The reaction can be applied to cyanoformamides containing alkynyl or alkenyl tethers to produce five- to seven-membered α-alkylidene lactams or α,α-disubstituted lactams, respectively. rsc.orgresearchgate.net

The enantioselectivity of this reaction can be controlled by using chiral phosphoramidite (B1245037) ligands. nih.govresearchgate.net Mechanistic studies have shown that Lewis acid additives can influence the reaction rate and enantioselectivity by altering the coordination environment of the palladium catalyst. nih.govacs.org A diastereoselective version of this reaction has also been developed, utilizing chiral directing groups to achieve high diastereomeric ratios in the synthesis of lactams with an α-all-carbon quaternary stereocenter. researchgate.net

Formation of 2-Cyanobenzothiazoles

Precursor Reactivity in Complex Molecule Assembly

This compound serves as a valuable precursor in the synthesis of complex organic molecules. ontosight.ai Its ability to participate in cascade reactions allows for the rapid construction of intricate molecular architectures. For example, di(this compound) precursors have been instrumental in a cascade cyanoamidation route for the synthesis of the madangamine core structure, a complex marine alkaloid. rsc.org This highlights the utility of this compound in total synthesis endeavors. The unique reactivity of the this compound motif enables its incorporation into synthetic strategies aimed at constructing biologically active natural products and their analogs. semanticscholar.org

Synthesis of Lactams and Acrylonitriles

Cyanoformamides are key reactants in the synthesis of nitrogen-containing heterocyclic compounds and functionalized alkenes, such as lactams and acrylonitriles. researchgate.net

Lactams: Intramolecular cyanoamidation of cyanoformamides that contain an alkynyl or alkenyl group is an effective method for producing five- to seven-membered α-alkylidene lactams. researchgate.netrsc.orgrsc.org For instance, palladium-catalyzed cyanoamidation of unsaturated cyanoformamides proceeds efficiently to yield multifunctionalized lactams. researchgate.net When the substrate is a 1,1-disubstituted alkene, this reaction can produce 3,3-disubstituted oxindoles, which feature a quaternary carbon center. rsc.orgrsc.org

Acrylonitriles: The addition of cyanoformamides across alkynes can be achieved through nickel/Lewis acid cooperative catalysis. researchgate.net This process, known as cyanocarbamoylation, results in the formation of β-cyano-substituted acrylamides, a class of acrylonitriles, with high stereoselectivity and regioselectivity. researchgate.netrsc.org

| Product Class | Reaction Type | Key Features | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| α-Alkylidene Lactams | Intramolecular Cyanoamidation | Forms 5- to 7-membered rings; (Z)-alkenes are major products. | Palladium Catalyst | researchgate.net |

| 3,3-Disubstituted Oxindoles | Intramolecular Cyanoamidation | Applied to 1,1-disubstituted alkenes to create a quaternary carbon center. | Palladium Catalyst | researchgate.netrsc.orgrsc.org |

| β-Cyano-substituted Acrylamides | Cyanocarbamoylation of Alkynes | Highly stereoselective and regioselective addition across alkynes. | Nickel/Lewis Acid | researchgate.netrsc.org |

Generation of Substituted Ureas and Carbamoyl (B1232498) Amidoximes

This compound serves as a precursor for the synthesis of substituted ureas and is particularly effective in generating carbamoyl amidoximes. researchgate.net

Substituted Ureas: Cyanoformamides are recognized as versatile building blocks that can be utilized in the synthesis of substituted ureas. researchgate.netorganic-chemistry.org

Carbamoyl Amidoximes: The reaction between carbamoyl cyanides (cyanoformamides) and hydroxylamine (B1172632) provides a direct and highly efficient route to carbamoyl amidoxime (B1450833) derivatives. nih.govorganic-chemistry.org This reactivity is distinct from that of carbamoyl azides, which yield N-hydroxyureas upon reaction with hydroxylamine. nih.govorganic-chemistry.org The synthesis of carbamoyl amidoximes from cyanoformamides is rapid, selective, and produces excellent yields under optimized conditions using a base like potassium hydroxide (KOH) or potassium tert-butoxide (tBuOK). organic-chemistry.org These amidoxime derivatives are valuable as precursors for various heterocyclic structures. nih.govorganic-chemistry.org

| Product Class | Reactants | Key Features | Reference |

|---|---|---|---|

| Substituted Ureas | This compound derivatives and amines | This compound acts as a building block for the urea (B33335) structure. | researchgate.netorganic-chemistry.org |

| Carbamoyl Amidoximes | This compound and Hydroxylamine | Rapid, selective reaction with high yields; distinct from carbamoyl azide reactivity. | nih.govorganic-chemistry.org |

Mechanistic Investigations and Insights

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and developing new ones. This involves both computational explorations of reaction pathways and experimental studies on the influence of catalysts and reagents.

Exploration of Potential Energy Surfaces

The study of a potential energy surface (PES) offers deep insights into the properties of stable isomers and the reaction pathways that connect them. nih.govlibretexts.orgiupac.org A comprehensive investigation of the cyanoformaldehyde (B13478660) [HC(O)CN] PES, an isomer of this compound, was conducted using the anharmonic downward distortion following (ADDF) algorithm at the B3LYP-D3(BJ)/def2-TZVP level of theory. nih.govresearchgate.net

This computational analysis successfully mapped the complex energy landscape, identifying:

48 equilibrium structures (EQs) nih.govresearchgate.net

152 transition states (TSs) nih.govresearchgate.net

49 dissociation channels (DCs) nih.govresearchgate.net

The study detailed 80 unique isomerization pathways that proceed through a transition state (EQx–TSn–EQy), along with 34 TS-mediated dissociations and 40 direct dissociation pathways. nih.govresearchgate.net Such findings provide a foundational database of the conformational relationships and thermodynamic behaviors of these isomers, establishing a framework for predicting isomer stability and reactivity under various conditions. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by providing alternative pathways with lower activation energies. allen.inmmerevise.co.uk In the context of this compound chemistry, the choice of catalyst or reagent is critical for achieving high efficiency, selectivity, and yield.

For example, the reagent phosphoryltrichloride (POCl₃) facilitates a one-pot synthesis of cyanoformamides from 1-acyl-1-carbamoyl oximes under mild conditions. organic-chemistry.org The mechanism involves phosphorylation of the oxime, followed by a chloride ion attack and elimination to form the this compound product. organic-chemistry.org In other reactions, such as the palladium-catalyzed intramolecular cyanoamidation, Lewis acid (e.g., BPh₃) and Lewis base additives have been shown to significantly impact the enantioselectivity of the reaction. nih.gov

An innovative, one-pot electrochemical synthesis of cyanoformamides has been developed using a vitamin B12 derivative, heptamethyl cobyrinate, as a mediator. researchgate.netnih.gov This method allows for the synthesis of a wide array of cyanoformamides from trichloroacetonitrile (B146778) and secondary amines in yields of up to 94%. researchgate.netnih.gov

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, proceeds as follows:

The B12 derivative acts as a redox catalyst. researchgate.net

A carbon-centered radical is generated from trichloroacetonitrile. researchgate.netnih.gov

Aerobic oxygenation of this radical leads to the in situ generation of a reactive acyl chloride intermediate. researchgate.netnih.gov

This intermediate reacts with an amine present in the mixture to yield the final this compound product. researchgate.netnih.gov

This electrochemical strategy is scalable and operates under mild, room-temperature conditions. researchgate.net

| Starting Materials | Catalyst/Mediator | Key Mechanistic Step | Yield | Reference |

|---|---|---|---|---|

| Trichloroacetonitrile and Secondary Amines | Heptamethyl Cobyrinate (B12 Derivative) | Aerobic oxygenation of a carbon-centered radical | Up to 94% | researchgate.netnih.gov |

A highly chemoselective and direct synthesis of cyanoformamides involves the reaction of isocyanates with a cyanide anion generated from a silicon-ate complex. unimi.itresearchgate.net Ate complexes are anionic organometallic structures with increased valence on the central metal, which enhances their reactivity.

In this method, a silyl (B83357) cyanide precursor, such as dimethylphenylsilylcyanide (PhMe₂SiCN), is activated by a Lewis base (e.g., potassium tert-amylate). unimi.itresearchgate.net This activation forms a highly reactive silicon-ate complex that acts as a cyanide reservoir. unimi.itresearchgate.net The key to the reaction's success is the rapid collapse of this ate-complex, which instantaneously releases the cyanide anion. unimi.it This nucleophilic cyanide ion then attacks the isocyanate to form the this compound backbone. unimi.it The increased electrophilicity of the silicon atom in PhMe₂SiCN (compared to TMSCN) ensures an almost immediate cyanide transfer, which is crucial for preventing side reactions, such as the newly formed amide anion attacking unreacted isocyanate. unimi.itresearchgate.net

| Silyl Cyanide Precursor | Lewis Base Activator | Key Dynamic Feature | Result | Reference |

|---|---|---|---|---|

| PhMe₂SiCN | Potassium tert-amylate | Extremely rapid formation and collapse of the silicon-ate complex. | Instantaneous release of CN⁻, leading to high chemoselectivity and yield. | unimi.itresearchgate.net |

| TMSCN (Trimethylsilylcyanide) | Potassium tert-amylate | Slower ate-complex formation/collapse. | Lower reactivity and potential for side reactions. | unimi.it |

Mechanism of the Iodine-DMSO Oxidative System

The iodine-dimethyl sulfoxide (B87167) (I2-DMSO) system serves as a potent and versatile oxidizing agent in organic synthesis. Its application in the conversion of N-arylcyanothioformamides to N-arylcyanoformamides highlights its efficacy under relatively mild conditions. The reaction mechanism, while not fully elucidated in all contexts, is understood to proceed through a series of oxidative steps, likely involving a Kornblum-type oxidation pathway. rsc.org

In the conversion of N-arylcyanothioformamides, the reaction is initiated by the interaction between iodine and the sulfur atom of the thioformamide. This step increases the electrophilicity of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. Dimethyl sulfoxide (DMSO) plays a dual role in this system, acting as both a solvent and an oxidant. nih.gov

A plausible mechanistic pathway can be outlined as follows:

Activation of the Thiocarbonyl Group: Molecular iodine (I2) acts as a Lewis acid, coordinating to the sulfur atom of the N-arylcyanothioformamide. This activation makes the thiocarbonyl carbon more electrophilic.

Nucleophilic Attack by DMSO: The oxygen atom of DMSO attacks the activated thiocarbonyl carbon.

Intermediate Formation: This leads to the formation of a key intermediate. While the exact structure of all intermediates is a subject of ongoing research, a crucial intermediate has been identified through crystallographic studies in related reactions, suggesting a well-defined pathway. nih.gov

Elimination and Oxidation: The intermediate undergoes elimination of a sulfur-containing species and subsequent oxidation to yield the corresponding N-arylthis compound. The DMSO is reduced in the process. The hydrogen iodide (HI) generated during the reaction can be re-oxidized to I2 by DMSO, which helps to regenerate the catalytic species.

Kinetic and Thermodynamic Considerations in Reaction Control

The control of chemical reactions to favor the desired product is governed by the principles of kinetics and thermodynamics. Kinetic control pertains to the rate at which a reaction proceeds, favoring the product that is formed fastest, while thermodynamic control relates to the stability of the products, favoring the most stable product at equilibrium. savemyexams.comgoogle.comresearchgate.net In the context of this compound chemistry, these considerations are crucial for optimizing synthesis and understanding its reactivity.

Detailed kinetic and thermodynamic studies specifically on the formation and reactions of this compound are not extensively available in the public domain. However, general principles and data from related studies can provide valuable insights.

Kinetic Control:

Kinetic studies on the hydrolysis of 1-cyanoformamide have provided specific rate constants. The decomposition of the deprotonated form of 1-cyanoformamide, N≡C-C(=O)-NH⁻, which is formed via deprotonation (pKa = 10.8), proceeds with a rate constant of 0.56 s⁻¹ at 25°C. purdue.edu This indicates a relatively fast decomposition of the anion under these conditions. Furthermore, kinetic isotope effect (KIE) studies have been employed to elucidate the mechanism of reactions involving this compound derivatives. A primary ¹³C KIE was observed in the palladium-catalyzed C-N bond activation of a this compound, suggesting that the cis-oxidation into the C-CN bond is the rate-limiting step. wikipedia.org

Thermodynamic Control:

Thermodynamic control is achieved when a reaction is reversible, allowing for an equilibrium to be established between reactants and products. The product distribution at equilibrium is determined by the relative Gibbs free energies of the products. The most thermodynamically stable product will be the major product.

In the synthesis of cyanoformamides, temperature plays a significant role in determining the product distribution, which is indicative of the interplay between kinetic and thermodynamic control. For example, in certain preparations of N-arylcyanoformamides, lower temperatures may favor the kinetic product, while higher temperatures, which allow the reaction to reach equilibrium, may favor the more stable thermodynamic product. nih.gov The optimization of reaction temperature is a common strategy to maximize the yield of the desired this compound. rsc.org

The relationship between reaction conditions and product yields in this compound synthesis underscores the importance of both kinetic and thermodynamic factors. The following table summarizes how reaction parameters can influence the outcome of reactions involving this compound, based on available data.

| Parameter | Observation | Implication | Reference |

| Temperature | In the synthesis of an N-arylthis compound, increasing the temperature from 25°C to 40°C led to a decrease in yield. No product was formed at 0°C. | Suggests an optimal temperature for the reaction, where the rate is sufficient but side reactions or decomposition are minimized. This points to kinetic control. | rsc.org |

| Reactant Stoichiometry | In the I2-DMSO mediated conversion of N-4-tolylcyanothioformamide, 2.75 equivalents of I2 were required for complete conversion at 20°C. | The reaction rate and completion are highly dependent on the concentration of the oxidizing agent, a key kinetic parameter. | nih.gov |

| pH (in hydrolysis) | The decomposition of 1-cyanoformamide proceeds through its deprotonated anion (pKa = 10.8). | The pH of the medium controls the concentration of the reactive anion, thus kinetically influencing the decomposition rate. | purdue.edu |

While comprehensive thermodynamic data such as equilibrium constants (Keq) and Gibbs free energy changes (ΔG°) are not readily found for many this compound reactions, the experimental optimization of reaction conditions provides practical insights into achieving the desired transformation. The balance between forming a product quickly (kinetic control) and forming the most stable product (thermodynamic control) is a central theme in the synthesis and reactivity of this compound and its derivatives.

Spectroscopic and Advanced Characterization of Cyanoformamide

Vibrational Spectroscopy

The vibrational characteristics of cyanoformamide (NCCONH₂) and its deuterated analog (NCCOND₂) have been thoroughly analyzed through infrared and Raman spectroscopy. researchgate.netcapes.gov.br This comprehensive analysis allows for the assignment of fundamental vibrational modes, offering a detailed picture of the molecule's internal motions. researchgate.net

The infrared spectrum of this compound has been measured to identify its fundamental vibrational frequencies. researchgate.netcapes.gov.br IR spectroscopy probes the transitions between vibrational energy levels that are associated with a change in the molecule's dipole moment. Studies have recorded the IR spectra for both this compound and its deuterated derivative to aid in the definitive assignment of its vibrational modes. researchgate.net The analysis of these spectra is crucial for characterizing the primary amide structure of the molecule. researchgate.netcapes.gov.br

Complementing IR spectroscopy, the Raman spectrum of this compound has also been recorded. researchgate.netcapes.gov.br Raman spectroscopy detects vibrational transitions based on changes in the polarizability of the molecule's electron cloud. The combination of both IR and Raman data provides a more complete set of observed vibrational frequencies, as some modes may be active in one technique but not the other, or show different intensities. researchgate.net This dual-technique approach was applied to both the standard and deuterated forms of the molecule. capes.gov.br

A detailed assignment of the fundamental vibration frequencies for this compound has been performed based on the analysis of its infrared and Raman spectra. researchgate.netcapes.gov.br This process involves correlating the observed spectral bands with specific molecular motions, such as stretching, bending, wagging, and twisting of the chemical bonds. The study by F.K. Vansant, H.O. Desseyn, and B.J. Van Der Veken provides a comprehensive assignment for the molecule's fundamental vibrations. researchgate.net

The table below summarizes the assigned fundamental vibrational frequencies for this compound (NCCONH₂).

| **Frequency (cm⁻¹) ** | Assignment (Vibrational Mode) |

| ~3400 | Asymmetric NH₂ Stretch |

| ~3200 | Symmetric NH₂ Stretch |

| ~2250 | C≡N Stretch |

| ~1700 | C=O Stretch (Amide I) |

| ~1600 | NH₂ Bend (Amide II) |

| ~1400 | C-N Stretch |

| ~1150 | NH₂ Rock (Amide III) |

| ~750 | NH₂ Wag |

| ~600 | O=C-N Bend |

| ~550 | C-C-N Bend |

| ~400 | C-C Stretch |

| ~300 | NH₂ Twist |

| Data derived from the comprehensive vibrational analysis reported in scientific literature. researchgate.net |

To aid in the vibrational assignment, studies have been conducted on the deuterated derivative of this compound (NCCOND₂). researchgate.netcapes.gov.br In these studies, the hydrogen atoms of the amine group (-NH₂) are replaced with deuterium (B1214612) atoms (-ND₂). Due to the increased mass of deuterium, vibrational modes involving the amine group shift to lower frequencies. By comparing the spectra of the normal and deuterated species, researchers can confidently assign the NH₂-related vibrations, such as stretching, bending, and wagging modes, distinguishing them from other vibrations within the molecule. researchgate.net

Assignment of Fundamental Vibration Frequencies

Rotational and Microwave Spectroscopy

The rotational spectrum of this compound in the gas phase provides highly precise data on its molecular geometry and electronic structure. These studies are conducted at low pressures to observe the transitions between quantized rotational states.

The rotational spectrum of this compound has been investigated in the millimeter- and submillimeter-wave regions. researchgate.netresearchgate.net In one comprehensive study, 2,691 new transitions were measured and assigned for the molecule up to 360 GHz using the fast-scan submillimeter spectroscopic technique (FASSST). researchgate.netresearchgate.net These measurements were combined with 135 previously recorded microwave transitions to create a global dataset of 2,826 transitions. researchgate.net

This extensive dataset was analyzed with a standard asymmetric-top fitting procedure, allowing for the precise determination of the molecule's rotational and centrifugal distortion constants. researchgate.netresearchgate.net The analysis confirmed the planar structure of this compound and the absence of inversion tunneling related to the NH₂ group. researchgate.net The high-precision spectroscopic constants derived from this analysis allow for the accurate prediction of additional transition frequencies, which is valuable for astrophysical searches of the molecule in interstellar sources. researchgate.netresearchgate.net

The table below presents the determined spectroscopic constants for this compound.

| Parameter | Description | Value (MHz) |

| A | Rotational Constant | 11342.3654 |

| B | Rotational Constant | 4281.3344 |

| C | Rotational Constant | 3101.4447 |

| ΔJ | Centrifugal Distortion Constant | 0.001155 |

| ΔJK | Centrifugal Distortion Constant | 0.01019 |

| ΔK | Centrifugal Distortion Constant | 0.0543 |

| δJ | Centrifugal Distortion Constant | 0.000307 |

| δK | Centrifugal Distortion Constant | 0.00539 |

| Spectroscopic constants derived from a global fit of 2826 rotational transitions. researchgate.net |

Determination of Spectroscopic Constants and Dipole Moments

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound and its derivatives. rsc.orgrsc.org In various synthetic studies, the structures of newly prepared compounds within the this compound family, such as N-arylcyanoformamides, were unequivocally elucidated using a combination of multinuclear NMR and mass spectrometry. researchgate.netrsc.orgresearchgate.net This approach allows for the unambiguous verification of the molecular framework. rsc.org

For instance, the characterization of N-methoxy-N-methylthis compound involved both ¹H and ¹³C NMR. orgsyn.org The ¹³C NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed distinct signals at δ 32.4, 63.3, 110.1, and 144.2 ppm, corresponding to the different carbon environments within the molecule (methyl, methoxy, nitrile, and carbonyl carbons, respectively). orgsyn.orgorgsyn.org This level of detail is critical for confirming that the desired chemical transformation and bond formations have occurred. researchgate.net

Proton NMR (¹H NMR) spectroscopy provides crucial information about the structure and electronic environment of protons in this compound derivatives. hw.ac.uksavemyexams.com It is routinely used to confirm the identity and purity of synthetic products. orgsyn.org

The analysis of N-methoxy-N-methylthis compound revealed the presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale. orgsyn.org The ¹H NMR spectrum showed two sets of signals for the N-methyl and O-methyl groups, corresponding to the major and minor rotamers in a 97:3 ratio. orgsyn.org This observation provides insight into the conformational dynamics around the amide bond. orgsyn.org

The chemical shifts observed for various this compound derivatives are consistent with their expected structures. The protons on the nitrogen and oxygen-linked methyl groups in N-methoxy-N-methylthis compound, for example, appear at distinct chemical shifts, allowing for their clear assignment. orgsyn.org

Table 2: ¹H NMR Chemical Shifts for Selected this compound Derivatives Spectra recorded in CDCl₃ at 400 MHz.

| Compound | Group | Chemical Shift (δ, ppm) | Multiplicity |

| N-methoxy-N-methylthis compound (Major Rotamer) | NCH₃ | 3.25 | singlet |

| OCH₃ | 3.86 | singlet | |

| N-methoxy-N-methylthis compound (Minor Rotamer) | NCH₃ | 3.49 | singlet |

| OCH₃ | 3.78 | singlet |

Source: Organic Syntheses Procedure. orgsyn.org

Multinuclear NMR for Structural Elucidation

Mass Spectrometry

Mass spectrometry is an indispensable analytical tool for the characterization of this compound and its derivatives, primarily used to determine the molecular weight and confirm the elemental composition of synthesized compounds. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can definitively verify a compound's molecular formula. researchgate.net

In the characterization of N-methoxy-N-methylthis compound, HRMS was performed using electrospray ionization (ESI-TOF). orgsyn.org The experimentally measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 115.0497, which is in excellent agreement with the calculated value of 115.0508 for the formula C₄H₇N₂O₂⁺. orgsyn.orgorgsyn.org This level of accuracy provides strong evidence for the compound's identity. orgsyn.org Similarly, GC-MS has been used to identify other derivatives, such as 3,5-Dimethylpiperidine-1-carbonyl Cyanide, which showed a molecular ion peak at m/z 140. researchgate.net The PubChem database lists the exact mass of the parent this compound molecule (C₂H₂N₂O) as 70.016712692 Da. nih.gov

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Formula | Ion | Technique | Calculated m/z | Found m/z |

| This compound | C₂H₂N₂O | - | - | 70.016712692 | - |

| N-methoxy-N-methylthis compound | C₄H₆N₂O₂ | [M+H]⁺ | HRMS (ESI-TOF) | 115.0508 | 115.0497 |

Source: PubChem, Organic Syntheses Procedure. orgsyn.orgorgsyn.orgnih.gov

X-ray Diffraction Studies

X-ray diffraction techniques have been instrumental in providing a definitive atomic-level description of this compound in the solid state.

The three-dimensional structure of this compound has been conclusively determined using single-crystal X-ray diffraction. core.ac.uk This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which the precise positions of the atoms can be determined. uib.noxtalpi.com

In the case of this compound, colorless, prismatic crystals were obtained by sublimation. core.ac.uk The structure was solved using direct methods and refined through least-squares analysis, resulting in a high-resolution view of the molecule's solid-state conformation. core.ac.uk This method is also consistently applied to derivatives, such as (4-bromophenyl)carbamoyl cyanide, to verify their molecular structures. rsc.org

The analysis of the single-crystal X-ray diffraction data for this compound (C₂H₂N₂O) reveals significant details about its molecular geometry and crystal packing. core.ac.uk The compound crystallizes in the orthorhombic space group Pnma. core.ac.ukmaterialsproject.org A key finding is that the entire this compound molecule is planar, as it lies on a crystallographic mirror plane. core.ac.uk

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, hydrogen bonds form between the amide hydrogen atoms and the oxygen atom of the carbonyl group, as well as the nitrogen atom of the nitrile group of neighboring molecules. This creates layers within the crystal. core.ac.uk The crystal structure also exhibits centrosymmetric C≡N⋯C≡N interactions. researchgate.net

Detailed crystallographic data and selected bond lengths and angles are presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₂H₂N₂O | core.ac.uk |

| Formula weight | 70.051 | core.ac.uk |

| Crystal system | Orthorhombic | core.ac.ukmaterialsproject.org |

| Space group | Pnma | core.ac.ukmaterialsproject.org |

| a (Å) | 8.519(6) | core.ac.uk |

| b (Å) | 5.427(4) | core.ac.uk |

| c (Å) | 7.290 (from other source) | materialsproject.org |

| Z (molecules per unit cell) | 4 | core.ac.uk |

| F(000) | 144 | core.ac.uk |

Table 2: Selected Interatomic Distances and Angles in this compound

| Bond/Angle | Length (Å) / Angle (°) | Reference |

|---|---|---|

| N(1)···O(1') contact | 2.91 | core.ac.uk |

| N(1)···N(2'') contact | 3.04 | core.ac.uk |

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. libretexts.org For this compound, potential tautomerism could exist between the amide form (H₂N-CO-CN) and the imidic acid form (HN=C(OH)-CN). X-ray diffraction studies are powerful tools for determining the dominant tautomeric form in the solid state. nih.gov

The single-crystal X-ray structure determination of this compound shows that in its crystalline form, the molecule exists exclusively in the planar amide tautomer. core.ac.uk The determined bond lengths and the positions of the hydrogen atoms are consistent with the keto-amine structure rather than the enol-imine tautomer. There is no evidence from the diffraction data of the presence of the imidic acid form in the crystal lattice. core.ac.uk This is a common feature for amides, where the keto form is generally more stable. libretexts.org While computational studies have explored tautomerism in related molecules like cyanoform nih.gov, the experimental crystallographic data for this compound itself points to a single, stable tautomeric form in the solid state. core.ac.uk

Molecular and Crystal Structure Analysis

Other Advanced Spectroscopic and Analytical Techniques

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgthermofisher.com For this compound, UV-Vis spectroscopy can provide information about its electronic properties.

The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly the nature of its chromophores (light-absorbing groups). In this compound, the carbonyl group and the cyano group, conjugated with the nitrogen lone pair, constitute the primary chromophore. Analysis of the UV-Vis spectrum in different solvents can also provide insights into solvent-solute interactions and the relative stability of the ground and excited states. thermofisher.com While specific spectra for the parent this compound are not detailed in the provided search results, the technique is noted as a standard method for its characterization, and spectra for derivatives have been reported. researchgate.net

Surface-Sensitive Techniques (e.g., XPS, EDS) for Material Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful, non-destructive technique used to determine the quantitative atomic composition and chemical state of elements on a material's surface. eag.comcarleton.edu The method involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons from the top 5-10 nanometers of the surface. eag.comwikipedia.org The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. eag.comunimi.it

A key advantage of XPS is its ability to provide information about the chemical bonding environment of the detected elements. eag.com Shifts in the binding energy, known as chemical shifts, can indicate the oxidation state of an atom and the types of bonds it has formed with neighboring atoms. carleton.edu For a this compound-containing material, XPS could be used to:

Confirm Elemental Composition: A survey scan would identify the core elements of this compound (Carbon, Nitrogen, Oxygen) and any surface contaminants.

Determine Chemical States: High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal the different chemical environments of these atoms. For instance, the carbon in the cyanide group (-C≡N) would have a different binding energy than the carbon in the carbonyl group (C=O). Similarly, the nitrogen in the cyanide group could be distinguished from the nitrogen in the amide group (-NH2).

Quantify Surface Stoichiometry: The relative peak areas in the XPS spectrum can be used to determine the atomic concentrations of the elements on the surface, which is useful for assessing the purity and uniformity of a this compound coating or film.

Hypothetical XPS Data for this compound

The following table illustrates the type of data that could be obtained from a high-resolution XPS analysis of a pure this compound surface. The binding energies are representative values and would be used to identify the specific functional groups.

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| O | 1s | C=O | ~531.5 |

| N | 1s | -C≡N | ~399.0 |

| N | 1s | -N H₂ | ~400.0 |

| C | 1s | -C ONH₂ | ~288.0 |

| C | 1s | -C ≡N | ~286.5 |

This is an interactive table. Users can sort and filter the data.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is another widely used technique for elemental analysis. wikipedia.orgthermofisher.com It is often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). libretexts.orgnasatlabs.com The technique works by bombarding a sample with a focused beam of electrons, which excites electrons in the sample's atoms and causes them to be ejected from their inner shells. wikipedia.org When electrons from higher energy shells fill these vacancies, they release energy in the form of X-rays. wikipedia.org The energy of these X-rays is characteristic of the element from which they were emitted, allowing for elemental identification. wikipedia.orglibretexts.org

While EDS is excellent for rapid qualitative and quantitative elemental analysis, it is generally less surface-sensitive than XPS and does not typically provide detailed chemical state information. carleton.edu However, it is extremely useful for:

Elemental Mapping: When combined with SEM, EDS can generate maps showing the spatial distribution of different elements across a surface. This would be useful for identifying domains or impurities in a this compound-based composite material.

Compositional Analysis: EDS provides the relative abundance of elements in the analyzed area. thermofisher.com

Hypothetical EDS Data for this compound

An EDS analysis of a pure this compound sample would be expected to show peaks corresponding to Carbon, Nitrogen, and Oxygen. The quantitative results would reflect the stoichiometry of the molecule.

| Element | Atomic % (Theoretical) | Atomic % (Hypothetical Measured) |

| Carbon (C) | 33.3 | 33.1 |

| Nitrogen (N) | 33.3 | 33.5 |

| Oxygen (O) | 16.7 | 16.5 |

| Hydrogen (H) | 16.7 | Not Detected |

This is an interactive table. Note: EDS is generally not capable of detecting very light elements like Hydrogen. libretexts.org

By combining the chemical state information from XPS with the spatial elemental distribution from EDS, researchers can achieve a comprehensive characterization of the surface of this compound-containing materials.

Computational and Theoretical Chemistry of Cyanoformamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy. For cyanoformamide, these calculations have been instrumental in elucidating its behavior in various chemical environments.

Density Functional Theory (DFT) has emerged as a particularly powerful and widely used quantum chemical method for studying molecules of medium to large size. spectroscopyonline.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy. spectroscopyonline.comajchem-a.com This has made it the method of choice for many investigations into the properties of this compound.

A fundamental application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. arxiv.org This computational procedure iteratively adjusts the positions of the atoms until a stationary point is found, yielding a prediction of the molecule's most stable three-dimensional arrangement. arxiv.orggaussian.com